molecular formula C10H10F2O3 B13709151 Methyl 4-(Difluoromethyl)-3-methoxybenzoate

Methyl 4-(Difluoromethyl)-3-methoxybenzoate

Cat. No.: B13709151
M. Wt: 216.18 g/mol
InChI Key: TWFBZWWIGMIDFT-UHFFFAOYSA-N
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Description

Methyl 4-(Difluoromethyl)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(Difluoromethyl)-3-methoxybenzoate typically involves the introduction of the difluoromethyl group onto a pre-existing benzoate structure. One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents. For instance, the reaction can be carried out using ClCF2H in the presence of a base . The reaction conditions often require careful control of temperature and the use of appropriate solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to enhance reaction rates and yields . The use of advanced catalysts and reagents can further streamline the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Difluoromethyl)-3-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-(Difluoromethyl)-3-methoxybenzoate include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the difluoromethyl group.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 4-(difluoromethyl)-3-methoxybenzoate

InChI

InChI=1S/C10H10F2O3/c1-14-8-5-6(10(13)15-2)3-4-7(8)9(11)12/h3-5,9H,1-2H3

InChI Key

TWFBZWWIGMIDFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)C(F)F

Origin of Product

United States

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